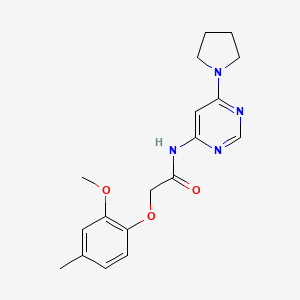

2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide, also known as MMPIP, is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). This compound has gained significant interest in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Pharmacokinetics and Biodistribution

Studies on compounds structurally related to 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide often focus on their pharmacokinetics and biodistribution. For instance, the biodistribution and radiation dosimetry of compounds like 11C-PBR28, which shares the methoxy and pyrimidinyl substituents, have been thoroughly investigated to estimate human radiation doses based on data from monkeys and humans, highlighting their potential use in imaging peripheral benzodiazepine receptors in the brain (Brown et al., 2007).

Metabolism Studies

Metabolism studies are crucial for understanding how compounds are processed in the body, which is essential for drug development and toxicology. Research on similar compounds, such as BMS-690514, an inhibitor with therapeutic potential, focuses on their absorption, metabolism, and excretion in humans, providing insights into the metabolic pathways involved and the excretion of drug-related radioactivity (Christopher et al., 2010).

Potential Therapeutic Applications

The study of specific receptor interactions, such as the histamine H4 receptor antagonism by JNJ-39758979, offers insights into potential therapeutic applications. These studies can inform on the efficacy, safety profile, and pharmacodynamics effects in humans, providing a foundation for clinical development (Thurmond et al., 2014).

Environmental and Toxicological Research

Environmental and toxicological research also plays a crucial role, as seen in studies measuring the exposure to organophosphorus and pyrethroid pesticides in children, which could be relevant for compounds used in agriculture or pest control. Such studies help assess the risk and levels of exposure to potentially harmful substances (Babina et al., 2012).

Mechanism of Action

Target of Action

The primary target of the compound 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide is the fibroblast growth factor receptor (FGFR) family . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide inhibits this process, thereby inhibiting the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide affects these pathways by inhibiting the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

In vitro, the compound 2-(2-methoxy-4-methylphenoxy)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acetamide has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

properties

IUPAC Name |

2-(2-methoxy-4-methylphenoxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-5-6-14(15(9-13)24-2)25-11-18(23)21-16-10-17(20-12-19-16)22-7-3-4-8-22/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGPFWRDMGRNMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (2E)-2-cyano-3-[(2-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2707011.png)

![4-(azepan-1-ylsulfonyl)-N-[3-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]phenyl]benzamide](/img/structure/B2707022.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2707025.png)

![(NE)-N-(pyrazolo[1,5-a]pyridin-7-ylmethylidene)hydroxylamine](/img/structure/B2707027.png)